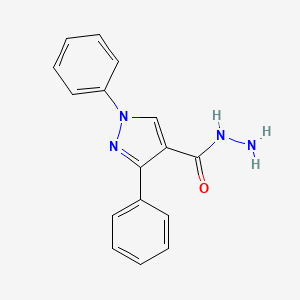

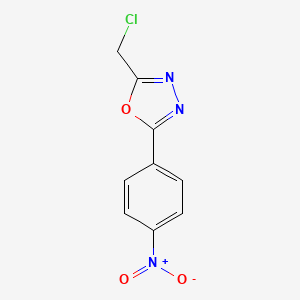

![molecular formula C14H17N3O3S2 B2359986 苯并[c][1,2,5]噻二唑-5-基(3-(异丁基磺酰)氮杂环丁-1-基)甲酮 CAS No. 1797692-31-9](/img/structure/B2359986.png)

苯并[c][1,2,5]噻二唑-5-基(3-(异丁基磺酰)氮杂环丁-1-基)甲酮

货号 B2359986

CAS 编号:

1797692-31-9

分子量: 339.43

InChI 键: GOBLMJIJYOGYCR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a chemical compound. It is based on the benzo[c][1,2,5]thiadiazole (BTD) structure, which is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of similar compounds involves an improved method of creating 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis

The cross-coupling reactions of this dibromide were studied and found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .科学研究应用

Use as Fluorophores and Visible Light Organophotocatalysts

- Scientific Field: Organic Chemistry .

- Summary of Application: Benzo[c][1,2,5]thiadiazole (BTZ) based electron donor–acceptor (D–A) systems have been researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has also been studied .

- Methods of Application: A library of 26 D–A compounds based on the BTZ group was synthesized and characterized. The photocatalyst’s optoelectronic and photophysical properties were systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

- Results: These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Photocatalyst-Free Visible-Light Triggered Amination

- Scientific Field: Chemical Communications .

- Summary of Application: The photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method was presented .

- Methods of Application: Multipurpose benzothiadiazoles were used as model synthons and secondary amines as aminating agents .

- Results: The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .

Catalysis and Green Chemistry

- Scientific Field: Green Chemistry.

- Summary of Application: Thiadiazole derivatives have been utilized as catalysts in the synthesis of various organic compounds.

- Methods of Application: These compounds are used to promote eco-friendly reactions.

- Results: The use of these catalysts has helped to reduce the environmental impact of chemical reactions.

Synthesis of Photovoltaic Materials

- Scientific Field: Material Science .

- Summary of Application: Benzo[c][1,2,5]thiadiazole derivatives have been used in the design of photovoltaic materials .

- Methods of Application: The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

- Results: The designing of appropriate compounds with benzo[c][1,2,5]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Use in Organic Electronics

- Scientific Field: Organic Electronics .

- Summary of Application: Benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched for use in organic electronics . It has been used as a strongly electron accepting moiety, primarily for use in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria and plasma membranes .

- Methods of Application: The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

- Results: The use of BTZ in organic electronics has shown promising results .

Use in Anticancer Research

- Scientific Field: Medicinal Chemistry .

- Summary of Application: Benzothiadiazoles have been hypothesized to prepare boron-based benzoxadiazoles/benzothiadiazoles compounds by linking an ether and amine functionality, which could display promising anticancer activity .

- Methods of Application: The synthesis of these compounds involves the use of various chemical reactions .

- Results: The compounds have shown promising results in anticancer research .

未来方向

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-9(2)8-22(19,20)11-6-17(7-11)14(18)10-3-4-12-13(5-10)16-21-15-12/h3-5,9,11H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBLMJIJYOGYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

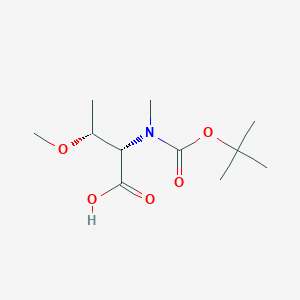

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)

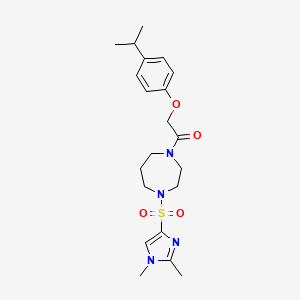

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)